benzhydryl 3-bromo-2-oxopropanoate
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Overview
Description
Benzhydryl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C16H13BrO3 It is a derivative of benzhydryl and bromopyruvate, characterized by the presence of a bromine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl 3-bromo-2-oxopropanoate can be synthesized through the esterification of benzhydrol with 3-bromo-2-oxopropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzhydryl moiety, leading to the formation of benzhydryl ketones.
Reduction: The compound can be reduced to yield benzhydryl alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzhydryl ketones.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Substituted benzhydryl derivatives with various functional groups.
Scientific Research Applications
Benzhydryl 3-bromo-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzhydryl 3-bromo-2-oxopropanoate involves its reactivity with nucleophiles. The bromine atom acts as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Benzhydryl chloride: Similar in structure but with a chlorine atom instead of bromine.
Benzhydryl acetate: An ester derivative with an acetate group instead of the bromopyruvate moiety.
Benzhydryl alcohol: The reduced form of benzhydryl compounds.
Uniqueness: Benzhydryl 3-bromo-2-oxopropanoate is unique due to the presence of both the benzhydryl and bromopyruvate moieties, which confer distinct reactivity patterns. The bromine atom provides a site for nucleophilic substitution, while the ester group allows for further functionalization through hydrolysis or transesterification reactions.
Properties
CAS No. |
62676-11-3 |
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Molecular Formula |
C16H13BrO3 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
benzhydryl 3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C16H13BrO3/c17-11-14(18)16(19)20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |
InChI Key |
OIABLZXPMATIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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